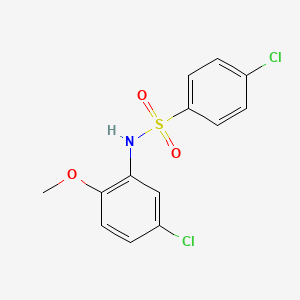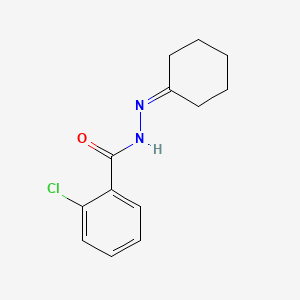![molecular formula C16H17F3N2 B3845010 N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3845010.png)
N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, commonly known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTB is a selective norepinephrine reuptake inhibitor (NRI) that has been studied for its potential use in treating various disorders such as depression, attention-deficit hyperactivity disorder (ADHD), and substance abuse.
Wirkmechanismus
MTB works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a role in regulating mood, attention, and arousal. By increasing the levels of norepinephrine in the brain, MTB may help to improve symptoms of depression, ADHD, and substance abuse disorders.
Biochemical and Physiological Effects:
MTB has been shown to increase the levels of norepinephrine in the brain, which can lead to several physiological effects. These effects include increased heart rate, blood pressure, and respiratory rate. Additionally, MTB has been shown to increase wakefulness and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
MTB has several advantages for use in lab experiments. It is a selective N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine, which makes it a useful tool for studying the role of norepinephrine in various physiological processes. Additionally, MTB has shown good bioavailability and pharmacokinetic properties in animal models.
One limitation of MTB is its potential for abuse. As a selective this compound, MTB has the potential to be abused for its stimulant effects. Therefore, caution should be taken when using MTB in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MTB. One area of interest is the potential use of MTB in treating other disorders, such as anxiety and post-traumatic stress disorder (PTSD). Additionally, further research is needed to determine the long-term effects of MTB use and its potential for abuse. Finally, the development of more selective N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamines may lead to the discovery of new treatments for various disorders.
Wissenschaftliche Forschungsanwendungen
MTB has been extensively studied for its potential use in treating various disorders. In preclinical studies, MTB has shown promising results in treating depression and ADHD. Additionally, MTB has been studied for its potential use in treating substance abuse disorders, as it has been shown to decrease drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-21(11-9-14-7-4-5-10-20-14)12-13-6-2-3-8-15(13)16(17,18)19/h2-8,10H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDELUODWAZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3844935.png)




![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3844970.png)

![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
![3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844995.png)

![N-(4-bromophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3845004.png)
![2-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B3845006.png)
![ethyl 2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845031.png)